REACTION_SMILES
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[N:1](=[N+:2]=[N-:3])[CH:4]1[C:5](=[O:16])[NH:6][c:7]2[c:8]([cH:11][c:12]([F:15])[cH:13][cH:14]2)[CH2:9][CH2:10]1.[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1.[OH2:36].[c:17]1([P:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[NH2:1][CH:4]1[C:5](=[O:16])[NH:6][c:7]2[c:8]([cH:11][c:12]([F:15])[cH:13][cH:14]2)[CH2:9][CH2:10]1
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Name
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[N-]=[N+]=NC1CCc2cc(F)ccc2NC1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NC1CCc2cc(F)ccc2NC1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCc2cc(F)ccc2NC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |